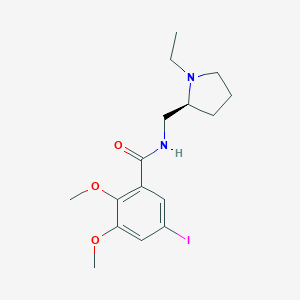

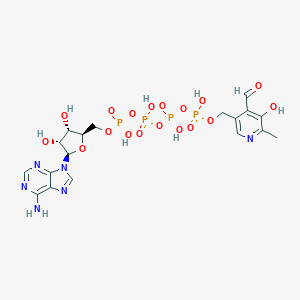

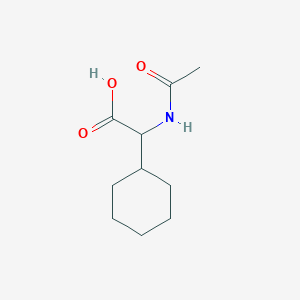

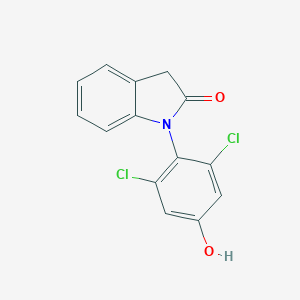

![molecular formula C28H18O2 B019973 [9,9'-Biphenanthrene]-10,10'-diol CAS No. 110071-78-8](/img/structure/B19973.png)

[9,9'-Biphenanthrene]-10,10'-diol

Vue d'ensemble

Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and other identifiers like the CAS number .

Synthesis Analysis

This involves understanding the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants, catalysts, and environmental conditions (temperature, pressure, etc.) .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions with common reagents, stability under various conditions, and its role as a reactant in other chemical reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity, flammability, and types of chemical reactions it can undergo .Applications De Recherche Scientifique

Photochemical Reactions : It is used in photochemical reactions to produce compounds like 9-fluorenone and spiro[9H-fluorene-9,9'(10'-H)-phenanthrene]-10'-one (Hoang et al., 1998).

Precursor for Conjugated Polymers : Synthesized 9,10-bis(4-alkoxyphenyl)-2,7-diiodophenanthrenes, derivatives of [9,9'-Biphenanthrene]-10,10'-diol, are useful precursors for conjugated polymers like poly(phenanthrene) and poly(phenanthrylene-vinylene) (Grisorio et al., 2007).

Chemical Synthesis and Rearrangement : Research has focused on synthesizing and rearranging derivatives of 10-(2,2′-biphenylylene)-9-phenanthrone, which are used in various chemical reactions (Ooya et al., 1978).

Synthesis of Novel Phenanthrenes and Polyphenanthrenes : The compound facilitates the easy synthesis of novel phenanthrenes and polyphenanthrenes through a one-pot reduction process (He et al., 2008).

Synthesis of Substituted Phenanthrene-9,10-quinone Diimines : The compound is integral in the synthesis and characterization of substituted phenanthrene-9,10-quinone diimines, known as 9,10-bis(arylimino)-9,10-dihydrophenanthrene (aryl-BIP) (Belzen et al., 1996).

Photoreduction Studies : It is involved in the photoreduction of phenanthrenequinone, where its color changes under specific lighting conditions (Rennert et al., 1969).

Stereoselective Oxidative Coupling : The compound is used in the stereoselective oxidative coupling to produce novel axially dissymmetric compounds (Yamamoto et al., 1985).

Inhibiting Inflammatory Signaling : RSCL-0520, a phenanthrene isolated from Eulophia ochreata and related to [9,9'-Biphenanthrene]-10,10'-diol, inhibits inflammatory signaling mediated by Toll-like receptors (Datla et al., 2010).

Decarbonylation in Laser-Jet Conditions : It is used in the decarbonylation of 10,10-diphenyl-9-(10H)-phenanthrenone under high-intensity argon laser-jet conditions (Wilson et al., 1994).

Synthesis of Amino-Arylphenanthrenes : It aids in the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives using a catalyst-free cascade reaction (Liu et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

10-(10-hydroxyphenanthren-9-yl)phenanthren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-27-23-15-7-3-11-19(23)17-9-1-5-13-21(17)25(27)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)30/h1-16,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRSOVDICMIOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=CC=CC=C64)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449871 | |

| Record name | [9,9'-Biphenanthrene]-10,10'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[9,9'-Biphenanthrene]-10,10'-diol | |

CAS RN |

110071-78-8 | |

| Record name | [9,9'-Biphenanthrene]-10,10'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

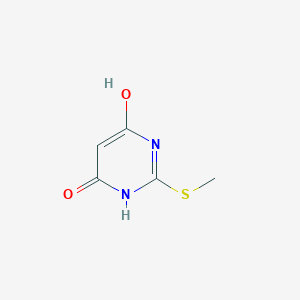

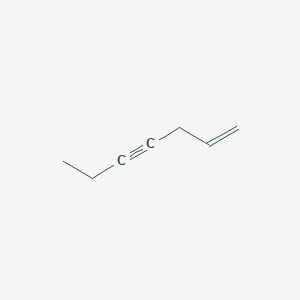

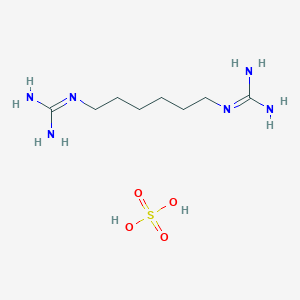

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)